Superior π-Acceptor Strength of 4,4'-Bipyrimidine Relative to 2,2'-Bipyridine
4,4'-Bipyrimidine (bpm) exhibits a significantly stronger π-acceptor capacity compared to the ubiquitous 2,2'-bipyridine (bpy) ligand. This is a direct consequence of its lower-lying π* LUMO energy, which facilitates more efficient metal-to-ligand back-bonding in low-valent transition metal complexes [1].
| Evidence Dimension | Metal-to-Ligand Charge Transfer (MLCT) Absorption Energy |
|---|---|
| Target Compound Data | Significantly lower MLCT energy for Mo(CO)4(bpm) and W(CO)4(bpm) complexes. |
| Comparator Or Baseline | Mo(CO)4(bpy) and W(CO)4(bpy) complexes. |
| Quantified Difference | A red-shift of the MLCT band to lower energy, consistent with a stronger π-acceptor ligand. |
| Conditions | UV-Vis absorption spectroscopy of Group 6 metal tetracarbonyl complexes [2]. |
Why This Matters
The enhanced π-acceptor character of 4,4'-bipyrimidine is critical for tuning the redox potentials and photophysical properties of metal complexes for applications in catalysis and solar energy conversion, making it a non-substitutable choice over 2,2'-bipyridine when stronger electron withdrawal is required.
- [1] Ernst, S., & Kaim, W. Coordination Characteristics of Four Isomeric α-Diimine Ligands. π Molecular Orbital Perturbation Calculations for the Bidiazines and Their Correlation with the Properties of Group 6 Metal Carbonyl Complexes. J. Am. Chem. Soc. 1986, 108, 3578-3586. View Source
- [2] Ioachim, E., & Hanan, G. S. Spectroscopy and electrochemistry of new 6,6′-disubstituted-4,4′-bipyrimidine molybdenum(0) and tungsten(0) tetracarbonyl complexes. Can. J. Chem. 2005, 83, 1114-1119. View Source
